molecular formula C10H16N2O3S B10822888 Epiallobiotin, (+/-)- CAS No. 68225-55-8

Epiallobiotin, (+/-)-

Cat. No.: B10822888
CAS No.: 68225-55-8
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-BHNWBGBOSA-N
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Description

Epiallobiotin, (+/-)- is a stereoisomer of the essential vitamin biotin (Vitamin B7, Vitamin H). The synthesis and study of biotin isomers like epiallobiotin have been a subject of scientific interest, contributing to the understanding of vitamin structure-activity relationships . As a key molecule in biochemical research, epiallobiotin serves as a valuable tool for investigating biotin-related metabolic pathways. Its structural similarity to biotin makes it a compound of interest for studying cellular uptake mechanisms, enzyme binding affinities, and the biochemical basis of vitamin efficacy. Researchers utilize this isomer to explore fundamental biological processes and probe the specificity of vitamin-dependent enzymes. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68225-55-8

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9+/m1/s1

InChI Key

YBJHBAHKTGYVGT-BHNWBGBOSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Epiallobiotin

Classical Total Synthesis Approaches of Epiallobiotin

The early syntheses of biotin (B1667282) and its isomers were foundational achievements in organic chemistry, establishing key transformations for constructing the bicyclic core of the molecule.

Historical Synthetic Pathways and Chemical Transformations

One of the earliest documented syntheses that produced epiallobiotin was reported in 1947. nih.gov This pathway, while not originally aimed at producing this specific isomer in high yield, provided a mixture of stereoisomers from which epiallobiotin could be isolated. The classical approaches relied on building the molecule step-by-step, often with limited stereochemical control compared to modern methods.

A key intermediate in these early routes was a thiophanium salt, which served as a precursor to the fused thiophane ring system. The general strategy involved the formation of the imidazolidone ring followed by the construction of the sulfur-containing ring.

Key Historical Chemical Transformations:

StepTransformationReagents/ConditionsPurpose
1Diamine FormationReduction of a dicarboxylic acid derivativeCreates the backbone for the imidazolidone ring.
2Imidazolidone Ring ClosureReaction with phosgene (B1210022) or its equivalentForms the cyclic urea (B33335) moiety of the biotin structure.
3Thiophane Ring FormationCyclization via sulfur incorporationEstablishes the second ring of the bicyclic system.
4Side Chain IntroductionGrignard reaction or similar C-C bond formationAttaches the valeric acid side chain.
5Isomer SeparationFractional crystallization or chromatographyIsolates the desired epiallobiotin from other stereoisomers.

Stereocontrolled Synthesis Strategies

The primary challenge in synthesizing epiallobiotin, or any single isomer of biotin, is the precise control of the three contiguous stereocenters that define its structure. These centers determine the relative orientation of the two rings (cis or trans fusion, known as allo) and the configuration of the side chain attachment point (epi). Epiallobiotin is characterized by a trans relationship between the protons on the bridgehead carbons and an epi configuration at the carbon bearing the side chain.

Achieving stereocontrol requires strategies that can selectively form one diastereomer over others. While literature specifically detailing a modern, high-yield stereocontrolled synthesis of epiallobiotin is sparse, general principles applied to other complex molecules are highly relevant. Such strategies often involve:

Substrate-Directed Control: Using a starting material that is already enantiomerically pure, such as D-glucose or L-cysteine, to guide the stereochemistry of subsequent steps. rsc.org

Diastereoselective Reactions: Employing reactions known to favor the formation of one diastereomer. For instance, highly diastereoselective Grignard additions to ketones can be used to set a key stereocenter. rsc.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Epimerization: In some cases, an undesired isomer is intentionally converted to the desired one under specific reaction conditions that favor thermodynamic or kinetic control.

A successful stereocontrolled synthesis of epiallobiotin would require the careful selection and sequence of reactions to ensure the correct relative stereochemistry is established at each chiral center during the construction of the molecular framework.

Advanced and Modern Synthetic Transformations for Epiallobiotin and its Analogs

Modern synthetic chemistry prioritizes efficiency, atom economy, and selectivity. nih.gov These principles have led to the development of advanced methods, such as cascade reactions and powerful enantioselective techniques, which are applicable to the synthesis of complex molecules like epiallobiotin and its derivatives.

Cascade Reactions and One-Pot Synthetic Methods

Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.gov This approach significantly increases efficiency by reducing the number of steps, purifications, and the amount of waste generated. nih.gov One-pot syntheses similarly combine multiple transformations into a single reaction vessel.

A notable example in the synthesis of the epi-biotin core involves a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction. This powerful cascade was used to synthesize 2-epi-biotin sulfone, starting from L-cysteine. In this one-pot operation, three new sigma bonds and two rings are formed, rapidly assembling the complex cis-[5–5]-fused ring system that is characteristic of the biotin skeleton.

Key Features of the Cascade Reaction for the epi-Biotin Core:

FeatureDescription
Starting Material L-cysteine derived enone
Key Transformation Tandem S,N-carbonyl migration/aza-Michael/spirocyclization
Bonds/Rings Formed 3 sigma bonds, 2 rings
Efficiency Multiple complex steps occur in a single, efficient operation.

This strategy highlights the power of cascade reactions to quickly build molecular complexity from simple precursors, representing a significant advancement over classical linear syntheses.

Enantioselective Approaches in Analog Synthesis

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule, which is particularly important for biologically active compounds and their analogs. While biotin's biological activity resides in the (+)-biotin enantiomer, the synthesis of other specific stereoisomers or their analogs in enantiomerically pure form requires sophisticated asymmetric methods.

Key enantioselective strategies applicable to the synthesis of epiallobiotin analogs include:

Catalytic Asymmetric Desymmetrization: This technique involves using a chiral catalyst to selectively react with one of two identical functional groups in a symmetrical (meso) starting material, thereby creating a chiral product with high enantiomeric excess. For example, the desymmetrization of a meso cyclic anhydride (B1165640) using modified cinchona alkaloids as catalysts has been a key step in formal asymmetric syntheses of (+)-biotin. This strategy can be adapted to produce chiral building blocks for various stereoisomers.

Kinetic Resolution: In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, slower-reacting enantiomer or the product from the faster-reacting one.

Iodolactonization: Asymmetric iodolactonization reactions can be used to form chiral, iodine-containing ring structures, which are versatile intermediates for further elaboration into complex targets.

These methods provide access to optically active intermediates that are essential for the unambiguous synthesis of specific, enantiomerically pure stereoisomers of biotin-like molecules.

Derivatization Strategies for Biologically Active Analogs

Derivatization of the epiallobiotin structure, or more commonly the biotin structure, is a widely used strategy to create molecular probes and other tools for biological research. These analogs retain the core structure necessary for recognition by biotin-binding proteins like avidin (B1170675) and streptavidin but contain additional functionalities.

Examples of Derivatization Strategies and Applications:

Analog TypeDerivatization StrategyApplication
Spin-Labeled Analogs The valeric acid side chain is coupled to a nitroxide free radical moiety (e.g., a tetramethyl-piperidinyloxy group).Serve as probes for studying biotin-binding sites in proteins using electron spin resonance (ESR) spectroscopy.
Reversibly Binding Analogs One or both of the urea NH groups in the imidazolidone ring are replaced with an oxygen atom to create biotin carbonate or carbamate (B1207046) analogs.Designed to study the role of hydrogen bonding in the high-affinity biotin-streptavidin interaction and to create systems for reversible binding.
mRNA Cap Analogs Biotin is attached to a dinucleotide cap analog (m7GpppG).Allows for the in vitro synthesis of 5'-capped and biotinylated mRNA, which can be used for affinity purification and studying cap-dependent translation.
Artificial Metalloenzymes A biotinylated ligand is synthesized and then non-covalently anchored within the streptavidin protein scaffold, where it coordinates a metal catalyst.Creates a hybrid catalyst that combines the selectivity of an enzyme with the reactivity of a transition metal complex.

These strategies demonstrate the versatility of the biotin framework as a scaffold for creating a wide range of functional molecules for applications in biochemistry, molecular biology, and catalysis.

Stereochemical Investigations and Conformational Analysis of Epiallobiotin

Diastereomeric and Enantiomeric Characterization of Epiallobiotin and its Stereoisomers

Stereoisomers are compounds with the same molecular formula and connectivity but different arrangements of atoms in three-dimensional space. byjus.com They are broadly categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). byjus.comtaylorandfrancis.com The eight stereoisomers of biotin (B1667282) can be grouped into four pairs of enantiomers.

The relationship between these isomers is critical. While enantiomers have identical physical properties (except for the direction in which they rotate plane-polarized light), diastereomers possess distinct physical properties, including different melting points, boiling points, and solubilities. byjus.comufms.br This difference is fundamental for their separation and individual characterization. taylorandfrancis.com The designation "(+/-)-Epiallobiotin" refers to a racemic mixture, containing equal amounts of the two epiallobiotin enantiomers.

The separation of diastereomers, such as separating epiallobiotin from biotin or allobiotin, can be achieved using standard laboratory techniques like chromatography, which exploits their different physical properties. jiangnan.edu.cnnih.gov Separating the enantiomers of (+/-)-epiallobiotin is more complex and often requires a chiral environment, such as using a chiral chromatography column or reacting the racemate with a single enantiomer of another chiral compound to form a pair of diastereomers that can then be separated. taylorandfrancis.comreddit.com

Table 1: Stereoisomers of Biotin This table illustrates the diastereomeric and enantiomeric relationships among the biotin isomers. Each named compound is a racemate; for example, "Biotin" refers to (+)-biotin and (-)-biotin.

Isomer PairRelationship to BiotinRelationship to AllobiotinRelationship to EpibiotinRelationship to Epiallobiotin
Biotin -DiastereomerDiastereomerDiastereomer
Allobiotin Diastereomer-DiastereomerDiastereomer
Epibiotin DiastereomerDiastereomer-Diastereomer
Epiallobiotin DiastereomerDiastereomerDiastereomer-

Spectroscopic Elucidation of Stereochemistry (e.g., ¹H NMR, 2D-NMR, X-ray Crystallography)

Determining the precise three-dimensional structure and stereochemistry of isomers like epiallobiotin relies on powerful analytical techniques. utoronto.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and 2D-NMR spectroscopy are invaluable tools for differentiating diastereomers. nih.gov Although they have the same connectivity, the different spatial arrangement of atoms in diastereomers like epiallobiotin and biotin results in distinct magnetic environments for their protons. This leads to measurable differences in chemical shifts and spin-spin coupling constants. For instance, the relative orientation of the ureido and tetrahydrothiophene (B86538) rings affects the signals of the protons attached to the stereocenters, providing a unique spectral fingerprint for each isomer. researchgate.net

Table 2: Conceptual ¹H NMR Chemical Shift Differences Between Biotin Isomers This interactive table conceptualizes how proton signals might differ between diastereomers due to their varied 3D structures. Specific values depend on experimental conditions.

Proton EnvironmentExpected Chemical Shift Range (ppm) in BiotinPotential Shift in EpiallobiotinRationale for Difference
Ureido NH Protons6.3 - 6.5DifferentAltered hydrogen bonding and spatial proximity to other groups.
C4-H (Valeric acid side chain attachment)~4.3DifferentChange in stereochemistry directly impacts the local magnetic field.
C3a-H and C6a-H (Ring fusion protons)~4.1 - 4.5DifferentThe cis vs. trans fusion of the rings dramatically changes the dihedral angles and through-space interactions with neighboring protons.

X-ray Crystallography X-ray crystallography provides the most definitive structural evidence. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional map of electron density can be generated, revealing the exact spatial coordinates of each atom. acs.org Crystal structure analyses of biotin and its analogues have unequivocally established the molecular architecture, including the conformation of the fused rings and the absolute configuration at each chiral center. ingentaconnect.comresearchgate.netpnas.org For epiallobiotin, this technique would confirm the relative stereochemistry at all three chiral centers and the specific puckering of its bicyclic ring system.

Computational Approaches to Conformational Preferences and Stereoisomer Stability

Alongside experimental methods, computational modeling provides profound insights into the behavior of molecules like epiallobiotin. mghpcc.orgarxiv.org Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy differences. drugdesign.orglumenlearning.comscribd.com

Computational chemistry techniques, such as molecular mechanics (MM) and quantum mechanics (QM) methods like Density Functional Theory (DFT), are employed to model the potential energy surface of a molecule. nih.govmdpi.com These models allow researchers to:

Identify Stable Conformers: By calculating the energy of thousands of possible conformations, the lowest-energy (most stable) structures can be identified.

Analyze Conformational Flexibility: Molecular dynamics (MD) simulations can model the movement of atoms over time, revealing the dynamic interconversion between different conformations in solution. pitt.eduplos.org

Compare Isomer Stability: The relative thermodynamic stabilities of different stereoisomers, such as epiallobiotin versus allobiotin, can be calculated. These calculations can help rationalize why one isomer might be formed preferentially in a synthesis or how it interacts differently within a biological system. The stability is influenced by factors like steric hindrance and intramolecular hydrogen bonding. nih.gov

These computational studies are crucial for building a complete picture of the structure-property relationships that govern the behavior of epiallobiotin and its related stereoisomers.

Biochemical and Enzymatic Interaction Studies of Epiallobiotin

Role as Biotin (B1667282) Antagonist and Enzyme Inhibition Mechanisms

There is no available information detailing the role of Epiallobiotin, (+/-)- as a biotin antagonist or the specific mechanisms by which it might inhibit enzymes. Studies on other biotin analogs show that antagonism can occur through competition for the active site of biotin-dependent enzymes, but specific data for Epiallobiotin is absent. wikipedia.orgjackwestin.com

Specific Interactions with Biotin-Dependent Enzymes

No studies were found that characterize the specific interactions between Epiallobiotin, (+/-)- and biotin-dependent enzymes such as biotin protein ligase or carboxylases. nih.govnih.govwikipedia.org

Characterization of Enzyme Binding Sites

There is no research available that identifies or characterizes the binding site of Epiallobiotin, (+/-)- within any enzyme. Structural studies, which are necessary to determine such binding sites, have not been published for this compound.

Kinetic and Thermodynamic Parameters of Enzymatic Interactions

No experimental data on the kinetic parameters (e.g., Ki, Km, kcat) or thermodynamic parameters (e.g., ΔG, ΔH, ΔS) for the interaction of Epiallobiotin, (+/-)- with any enzyme could be located. wisdomlib.orgnih.govhu.edu.jo Such data is essential for quantifying the affinity and nature of the enzyme-inhibitor interaction.

Molecular Interaction Profiling

A molecular-level analysis of Epiallobiotin's interactions is not possible without dedicated research.

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions)

Without structural or computational data, an analysis of the non-covalent interactions between Epiallobiotin, (+/-)- and a protein target cannot be performed. The specific hydrogen bonds, van der Waals forces, or electrostatic interactions that might mediate its binding are unknown. encyclopedia.pubmdpi.comnumberanalytics.com

Protein-Ligand Binding Studies (in vitro methodologies)

There are no published in vitro studies, such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays, that have investigated the binding of Epiallobiotin, (+/-)- to any protein. plos.orgnih.govbmglabtech.com

Cellular and Subcellular Research Applications of Epiallobiotin

Investigation of Cellular Uptake Mechanisms (in vitro)

The entry of molecules into a cell is a fundamental process, and understanding the mechanisms of uptake is crucial in various fields, including drug delivery. Eukaryotic cells utilize several endocytic pathways to internalize substances from the extracellular environment. nih.govnih.gov These pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, are distinct molecular processes for vesicle formation and internalization. nih.govqiagen.com

Endocytosis Pathways (Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

The primary routes for the internalization of particles like nutrients and signaling molecules are through clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis. qiagen.comatlasgeneticsoncology.org CME is a well-characterized pathway involving the formation of clathrin-coated pits on the plasma membrane, which then invaginate to form vesicles. nih.govqiagen.com This process is essential for the uptake of a wide range of molecules. nih.gov Caveolae-mediated endocytosis originates from small, flask-shaped invaginations in the plasma membrane rich in cholesterol and sphingolipids. atlasgeneticsoncology.orgfrontiersin.org Macropinocytosis, in contrast, involves the non-specific engulfment of large amounts of extracellular fluid and membrane. atlasgeneticsoncology.org

Studies on the uptake of biotin (B1667282) and its analogs, like epiallobiotin, often involve investigating which of these pathways are utilized. For instance, research has shown that the uptake of certain nanoparticles is dependent on clathrin-mediated and caveolae-mediated pathways in alveolar epithelial cells. nih.gov The specific pathway can be influenced by the physicochemical properties of the particle, such as size and surface charge. d-nb.infomdpi.com For example, smaller nanoparticles (around 200 nm or less) have been observed to be taken up via clathrin-coated pits, while larger ones may utilize caveolae-mediated endocytosis. d-nb.info

The table below summarizes the key features of the major endocytosis pathways.

Endocytosis Pathway Key Features Associated Proteins/Molecules Vesicle Size
Clathrin-mediated Forms clathrin-coated pits; highly specific for cargo. nih.govqiagen.comClathrin, Adaptor Protein 2 (AP2), Dynamin, Epsin. atlasgeneticsoncology.org~50-200 nm. atlasgeneticsoncology.org
Caveolae-mediated Originates from lipid raft invaginations; rich in cholesterol. atlasgeneticsoncology.orgfrontiersin.orgCaveolin-1, Flotillin-1. nih.gov~50 nm. atlasgeneticsoncology.org
Macropinocytosis Non-specific uptake of extracellular fluid; actin-dependent. atlasgeneticsoncology.orgActin. atlasgeneticsoncology.org> 250 nm. d-nb.info

Receptor-Mediated Internalization Studies

Receptor-mediated endocytosis is a specific process where cells internalize molecules by the inward budding of plasma membrane vesicles containing proteins with receptor sites specific to the molecules being internalized. nih.gov This process is crucial for all eukaryotic cells. nih.gov Once internalized, the vesicles often fuse with early endosomes, where the cargo is sorted for recycling back to the plasma membrane or for degradation. qiagen.comnih.gov

The study of biotin uptake has revealed the involvement of specific transporters. The sodium-dependent multivitamin transporter (SMVT) is a key player in biotin uptake in various cells, including intestinal epithelia and keratinocytes. tandfonline.com However, studies have also suggested the existence of other carrier systems for biotin. tandfonline.com For example, human peripheral blood mononuclear cells (PBMCs) exhibit a structurally specific biotin transporter that is distinct from those in other cell types. physiology.org The uptake in these cells is temperature-dependent and can be inhibited by biotin analogs, indicating a competitive binding process. physiology.org

Research on cell lines like the human-derived colonic epithelial cell line NCM460 has further elucidated the mechanism of biotin uptake. physiology.org In these cells, biotin uptake is a carrier-mediated, Na+-dependent process that is shared with pantothenic acid. physiology.orgnih.gov The process is also temperature and energy-dependent. physiology.org Notably, structural analogs with a free carboxyl group, which would include epiallobiotin, are potent inhibitors of biotin uptake, highlighting the importance of this functional group for interaction with the carrier protein. physiology.org

Intracellular Trafficking and Localization Studies

Following internalization, the journey of a molecule within the cell, known as intracellular trafficking, determines its ultimate fate and biological effect. frontiersin.orgrsc.org This process involves the transport of substances within vesicles between different cellular compartments, such as endosomes and lysosomes. frontiersin.orgmdpi.com

The study of intracellular trafficking is essential for understanding how molecules like epiallobiotin exert their effects. After uptake, vesicles containing the internalized molecules fuse with early endosomes. nih.gov From there, the cargo can be sorted to late endosomes and then to lysosomes for degradation, or it can be recycled back to the cell surface. nih.govmdpi.com The pH within these compartments gradually becomes more acidic, which can influence protein interactions and enzymatic activity. mdpi.com

Advanced imaging techniques, such as fluorescence microscopy, are used to track the localization of fluorescently-labeled molecules within the cell over time. gubra.dkprinceton.edu For instance, studies have visualized the internalization and subsequent localization of peptides and nanoparticles in different cellular compartments. rsc.orggubra.dk These studies provide valuable information on the dynamic processes of cellular trafficking. princeton.edu

Cell-Based Assays for Investigating Biological Activity

Cell-based assays are powerful tools used in biomedical research and drug discovery to quantify a wide range of cellular activities, including cytotoxicity, biological activity, and biochemical mechanisms. sigmaaldrich.comnih.gov These assays offer the advantage of providing biologically relevant data in a physiological context. sigmaaldrich.com

Epiallobiotin, as a biotin antagonist, can be used in cell-based assays to investigate the biological roles of biotin-dependent processes. ontosight.ai By competing with biotin, epiallobiotin can inhibit the activity of biotin-dependent enzymes involved in crucial metabolic pathways like fatty acid synthesis and gluconeogenesis. ontosight.ai

Various types of cell-based assays can be employed, such as:

Cell Proliferation Assays: To determine the effect of a compound on cell growth.

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Uptake Inhibition Assays: To assess the potency of compounds that target cellular transporters. frontiersin.orgpacificbiolabs.com

These assays can be adapted for high-throughput screening, allowing for the rapid testing of many compounds. bmglabtech.com For example, radiotracer binding and uptake inhibition assays are used to evaluate drugs that target monoamine transporters, providing insights into their mechanism of action. frontiersin.org

The table below provides examples of cell lines used in uptake and transport studies of various compounds.

Cell Line Origin Application in Uptake/Transport Studies
Caco-2 Human colorectal adenocarcinomaModel for intestinal absorption of drugs and nanoparticles. tandfonline.comnih.gov
HeLa Human cervical cancerStudy of receptor-mediated endocytosis and endosome dynamics. nih.gov
NCM460 Human colonic epitheliumInvestigation of biotin and pantothenic acid transport. physiology.org
J774A.1 Mouse macrophageStudy of endocytic uptake mechanisms of nanoparticles. nih.gov
A549 Human alveolar epithelialInvestigation of nanoparticle uptake pathways. nih.gov
Y-79 Human retinoblastomaCharacterization of the sodium-dependent multivitamin transporter (hSMVT). researchgate.net
HEK 293 Human embryonic kidneyUsed for expressing specific transporters for uptake inhibition assays. frontiersin.org

Advanced Analytical and Structural Characterization Methods for Epiallobiotin

High-Resolution Spectroscopic Techniques (e.g., Mass Spectrometry, Circular Dichroism)

High-resolution spectroscopic techniques are indispensable for the detailed analysis of complex organic molecules like Epiallobiotin. These methods provide insights into the molecular weight, elemental composition, and chiral nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental formula. sigmaaldrich.comnih.gov For Epiallobiotin, high-resolution mass spectrometry can confirm its molecular formula, C₁₀H₁₆N₂O₃S, which corresponds to a molecular weight of approximately 244.088 g/mol . nih.gov

In a typical mass spectrometry experiment, the sample is first ionized. Techniques such as electrospray ionization (ESI) are commonly employed for molecules like biotin (B1667282) and its isomers as they are relatively gentle and can produce intact molecular ions. jhu.edu Once ionized, the molecules are separated based on their mass-to-charge ratio.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. uab.edu While specific fragmentation patterns for (+/-)-Epiallobiotin are not widely published, they can be predicted based on the known fragmentation of biotin. Common fragmentation would likely involve the loss of the valeric acid side chain and cleavages within the bicyclic ring system.

Table 1: Predicted High-Resolution Mass Spectrometry Data for (+/-)-Epiallobiotin

Ion Predicted m/z Description
[M+H]⁺ 245.0954 Protonated molecular ion
[M-H₂O+H]⁺ 227.0848 Loss of a water molecule
[M-COOH+H]⁺ 200.1005 Loss of the carboxyl group
[C₅H₉NO₂S]⁺ 159.0376 Fragment from the thiophane ring

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. rcsb.org It measures the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional structure of the molecule. nih.gov Since Epiallobiotin is a chiral molecule, with stereocenters that differ from biotin, CD spectroscopy can be a powerful tool for its characterization and differentiation from other stereoisomers. Current time information in Bangalore, IN.acs.org

Table 2: Hypothetical Circular Dichroism Spectral Data for an Enantiomer of Epiallobiotin

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Associated Transition
~200-220 Positive/Negative n → σ* of the thioether
~220-240 Positive/Negative n → π* of the ureido carbonyl

Note: The sign and magnitude of the Cotton effects would be specific to the particular enantiomer of Epiallobiotin being analyzed and would be opposite for its mirror image.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for the separation and purification of individual stereoisomers from a mixture. mdpi.comjasco-global.com Due to the subtle structural differences between biotin isomers, advanced chromatographic methods are required for their effective resolution.

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of biotin and its analogs. mdpi.com For the separation of diastereomers like Epiallobiotin from biotin, reversed-phase HPLC is often employed. chromatographyonline.com The separation is based on differences in polarity, where the more polar compounds elute earlier from a nonpolar stationary phase.

The separation of enantiomers, such as the (+) and (-) forms of Epiallobiotin, requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. chromatographyonline.com A study by Yamano et al. (1993) demonstrated the successful direct optical resolution of biotin diastereomers, including (±)-epibiotin, using a reversed-phase HPLC with a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated silica-gel column. amanote.com This type of CSP provides a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Table 3: Illustrative HPLC Method for the Separation of Biotin Stereoisomers

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel
Mobile Phase Acetonitrile/Water mixture
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Note: The exact gradient and composition of the mobile phase would be optimized to achieve the best resolution between all stereoisomers, including (+/-)-Epiallobiotin.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography, 2D-NMR)

While spectroscopic and chromatographic methods provide valuable information, definitive structural elucidation often requires more advanced techniques that can map the precise three-dimensional arrangement of atoms.

X-ray Crystallography

X-ray crystallography is a powerful technique that can determine the absolute three-dimensional structure of a molecule in its crystalline state. wikipedia.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides an electron density map from which the positions of all atoms in the molecule can be determined, confirming the connectivity and stereochemistry of each chiral center.

While the crystal structure of d-biotin has been determined, specific crystallographic data for (+/-)-Epiallobiotin is not widely available. If a suitable crystal of (+/-)-Epiallobiotin could be obtained, X-ray crystallography would provide unambiguous proof of its stereochemical configuration relative to biotin.

Table 4: Hypothetical X-ray Crystallography Data for a Single Enantiomer of Epiallobiotin

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Å, α = β = γ = 90°
Resolution < 1.0 Å

Note: These values are illustrative and would be determined experimentally from a high-quality crystal.

2D-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. organicchemistrydata.org While 1D NMR provides information about the chemical environment of individual nuclei, 2D-NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure. libretexts.org

For a molecule like Epiallobiotin, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming its structure.

COSY spectra show correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the molecule.

HSQC spectra correlate protons directly to the carbons they are attached to, providing a map of C-H bonds.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

By analyzing the complete set of 2D-NMR data, the full carbon and proton framework of Epiallobiotin can be assigned, confirming the cis or trans relationship of the substituents on the bicyclic ring system, which differentiates it from other biotin isomers.

Table 5: Mentioned Compounds

Compound Name
(+/-)-Epiallobiotin
Biotin
d-Biotin
Epibiotin
(+)-Biotin
(-)-Biotin
(+/-)-Epibiotin
Allobiotin

Computational Modeling and Chemoinformatics in Epiallobiotin Research

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of (±)-Epiallobiotin. aimspress.comwikipedia.org DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the prediction of various molecular properties, including optimized geometry, charge distribution, and reactivity indices.

In the context of organic synthesis and reaction mechanism studies involving precursors to biotinoids like epiallobiotin, DFT calculations have been employed to rationalize facial selectivity in reactions. researchgate.netmdpi.com For instance, studies on the organocatalyzed Mannich-type addition to cyclic N-acyl iminium ions, a reaction relevant to the synthesis of biotin-like structures, have utilized DFT to understand the transition states and the factors governing diastereoselectivity. researchgate.netmdpi.com These calculations can reveal subtle electrostatic interactions that influence the reaction outcome, which might not be apparent from simple steric models alone. mdpi.com

DFT calculations provide data on the energies of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule and identify regions susceptible to nucleophilic or electrophilic attack. While specific DFT data for (±)-Epiallobiotin is not extensively published, the principles are widely applied to similar heterocyclic compounds to predict their behavior in chemical and biological systems. researchgate.net

Calculated PropertyDescriptionPotential Significance for (±)-Epiallobiotin
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole Moment Measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Identifies reactive sites for electrophilic/nucleophilic attack.

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com These simulations provide a dynamic view of molecular behavior, which is crucial for understanding the flexibility and conformational preferences of molecules like (±)-Epiallobiotin. nih.govnih.gov

Conformational searching is an essential aspect of studying flexible molecules. For (±)-Epiallobiotin, which contains a fused ring system and a pentanoic acid side chain, numerous conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. youtube.comkhanacademy.org This is achieved by solving Newton's equations of motion for the system, allowing the molecule to sample different spatial arrangements. nih.gov The results of these simulations can reveal the most probable shapes the molecule will adopt in solution, which is critical for its interaction with biological targets. mdpi.com

The conformational flexibility of the thiophane and imidazolidinone rings, as well as the orientation of the valeric acid side chain, are key determinants of its biological activity. MD simulations can elucidate the accessible conformations and the energy barriers between them. youtube.com This information is vital for understanding how (±)-Epiallobiotin might fit into a protein's binding site. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations of (±)-Epiallobiotin (Note: This table illustrates typical parameters and outputs from MD simulations.)

Parameter/OutputDescriptionRelevance to (±)-Epiallobiotin Research
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.Determines the accuracy of the simulation (e.g., CHARMM, AMBER, GROMOS).
Simulation Time The duration of the simulated molecular motion (e.g., nanoseconds to microseconds).Longer times allow for sampling of more extensive conformational changes.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed conformations.Indicates the stability of the molecule's conformation over time.
Radius of Gyration (Rg) Measures the compactness of the molecule.Provides insight into the overall shape and folding of the molecule.
Conformational Clusters Groups of similar conformations sampled during the simulation.Identifies the most populated and energetically favorable conformations.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in predicting the binding mode and affinity of (±)-Epiallobiotin to its potential protein targets. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

The prediction of protein-ligand interactions is a cornerstone of drug discovery and design. nih.govmdpi.com For (±)-Epiallobiotin, molecular docking can help identify key amino acid residues in a target protein that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand. nih.govnih.gov This information is crucial for understanding the molecular basis of its biological activity and for designing more potent analogs. vdoc.pub

Recent advancements in deep learning are also being applied to improve the accuracy of protein-ligand docking and structure prediction. arxiv.org While specific docking studies for (±)-Epiallobiotin are not detailed in the provided results, the methodology is widely used to study biotin (B1667282) and its analogs with their target enzymes, such as biotin-protein ligases. These studies help to elucidate why different stereoisomers, like biotin and epiallobiotin, may exhibit different binding affinities and biological effects. openreview.net

Table 3: Outputs of a Typical Molecular Docking Study (Note: This table is a generalized representation of data from molecular docking.)

Docking OutputDescriptionImportance in (±)-Epiallobiotin Studies
Binding Energy/Score An estimation of the binding affinity (e.g., in kcal/mol).Predicts the strength of the interaction between (±)-Epiallobiotin and the target. nih.gov
Predicted Pose The 3D orientation and conformation of the ligand in the binding site.Visualizes how (±)-Epiallobiotin fits into the active site.
Interacting Residues The amino acids in the protein that are in close contact with the ligand.Identifies key interactions responsible for binding.
Hydrogen Bonds Specific hydrogen bond interactions between the ligand and protein.Highlights critical stabilizing forces for the complex.
Hydrophobic Interactions Nonpolar interactions between the ligand and protein.Contributes significantly to the overall binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of a compound and observing the resulting changes in activity, researchers can identify the chemical features (pharmacophores) responsible for its effects. fiveable.mescribd.com For (±)-Epiallobiotin, SAR studies would involve synthesizing and testing various derivatives to understand how modifications to the thiophane ring, the imidazolidinone moiety, or the valeric acid side chain impact its biological function.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that aims to build a mathematical relationship between the chemical structures and their biological activities. wikipedia.orgnih.gov QSAR models use molecular descriptors—numerical values that characterize the physicochemical properties of a molecule (e.g., logP, molecular weight, electronic properties)—to predict the activity of new, untested compounds. nih.gov This computational method can significantly accelerate the drug discovery process by prioritizing which molecules to synthesize and test. collaborativedrug.com

While specific SAR or QSAR studies focused solely on (±)-Epiallobiotin are not prominent in the search results, the principles are fundamental to the broader field of biotin research. For example, understanding the SAR of biotin analogs is crucial for developing specific inhibitors for biotin-dependent enzymes or for creating new biochemical tools.

Table 4: Components of a QSAR Study

ComponentDescriptionApplication to (±)-Epiallobiotin
Training Set A set of molecules with known structures and biological activities.A series of (±)-Epiallobiotin analogs with measured activities.
Molecular Descriptors Numerical representations of molecular properties (e.g., topological, electronic, steric).Calculated properties of the (±)-Epiallobiotin analogs.
Statistical Model A mathematical equation linking descriptors to activity (e.g., multiple linear regression, partial least squares).A predictive model for the biological activity of new (±)-Epiallobiotin derivatives.
Test Set An independent set of molecules used to validate the model's predictive power.A separate group of (±)-Epiallobiotin analogs to assess the model's accuracy.
Predicted Activity The estimated biological activity of a new compound based on the QSAR model.Guides the design of novel (±)-Epiallobiotin analogs with enhanced or specific activities.

Future Research Directions and Potential Biotechnological Applications

Development of Novel Biotin (B1667282) Antagonists and Enzyme Modulators

The structural analogy of Epiallobiotin to biotin positions it as a candidate for the development of biotin antagonists. Biotin antagonists can interfere with the metabolic processes that depend on biotin, a crucial coenzyme for carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. wikipedia.org

Future research could focus on synthesizing and evaluating derivatives of Epiallobiotin to create more potent and selective inhibitors of biotin-dependent enzymes. These novel antagonists could serve as valuable tools in studying cellular metabolism and may hold therapeutic potential. For instance, chemically synthesized biotin analogs have been shown to inhibit human biotinidase, an enzyme responsible for recycling biotin. nih.gov The development of such inhibitors is crucial for understanding the role of biotinidase in processes like histone biotinylation, which is an important epigenetic mechanism for regulating gene expression and DNA repair. nih.gov

Furthermore, the concept of allosteric modulation, where a molecule binds to a site other than the active site of an enzyme to alter its activity, offers another exciting research direction. wikipedia.orgupcollege.ac.in Epiallobiotin and its derivatives could be investigated as allosteric modulators of biotin-dependent enzymes or other related proteins. This approach could lead to the development of highly specific drugs with fewer side effects compared to traditional active site inhibitors. wikipedia.org

Applications in Biochemical Pathway Elucidation

Biotin and its analogs are instrumental in techniques used to study protein-protein interactions and cellular trafficking. Epiallobiotin, as a biotin analog, could be chemically modified to create probes for these applications. For example, biotinylated ligands are used in quantum dot imaging to study transporters like the serotonin (B10506) transporter (SERT). nih.gov Such probes allow for the detailed investigation of membrane protein localization and dynamics.

A significant application lies in proximity biotinylation techniques, such as BioID and the more recently developed AirID. elifesciences.org These methods utilize an engineered biotin ligase fused to a protein of interest. The ligase biotinylates nearby proteins, which can then be identified by mass spectrometry, providing a snapshot of the protein's interaction network. While these methods typically use biotin, the development of Epiallobiotin-based probes could offer alternative or complementary approaches, potentially with different labeling kinetics or specificities.

Biotechnological Production and Optimization Strategies

The production of complex molecules like Epiallobiotin often relies on either chemical synthesis or biotechnological processes. While chemical synthesis of biotin and its isomers, including Epiallobiotin, has been established, biotechnological production offers a potentially more sustainable and cost-effective alternative. kisti.re.krdntb.gov.uaarchive.orgindexcopernicus.comresearchgate.net

Future research in this area will likely focus on developing microbial cell factories for the production of Epiallobiotin. This involves identifying or engineering microorganisms capable of synthesizing the compound. The general prerequisites for the biotechnological production of such compounds include:

Identifying and isolating microorganisms that can produce the desired molecule or a precursor. doubtnut.com

Isolating the genes responsible for the biosynthesis. doubtnut.com

Transferring these genes into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, for large-scale production. doubtnut.comopenaccessjournals.comnih.gov

Optimization of production can be achieved through various strategies, including media optimization, mutation and screening of producer strains, and genetic engineering to enhance the expression of biosynthetic genes. srce.hr For instance, the production of vitamin B12 has been significantly improved through the genetic engineering of Propionibacterium freudenreichii. srce.hr Similar approaches could be applied to the production of Epiallobiotin.

Synthetic Biology and Metabolic Pathway Engineering

Synthetic biology and metabolic engineering are powerful disciplines for the rational design and construction of novel biological systems. researchgate.netnih.gov These fields provide the tools to engineer microorganisms to produce a wide range of valuable chemicals, including pharmaceuticals and biofuels. frontiersin.orgmdpi.comconsensus.app

The application of synthetic biology to Epiallobiotin production would involve the design and implementation of artificial metabolic pathways in a host organism. mdpi.com This "bottom-up" approach allows for precise control over the production process and can lead to significantly higher yields. researchgate.net Metabolic engineering, on the other hand, focuses on the directed modification of existing metabolic pathways to improve cellular activities and redirect metabolic flux towards the desired product. researchgate.netroutledge.com

For Epiallobiotin, this could involve:

Pathway Design: Designing a novel biosynthetic pathway for Epiallobiotin, potentially by combining enzymes from different organisms.

Host Engineering: Modifying the metabolism of a host organism, like E. coli, to provide the necessary precursors for Epiallobiotin synthesis. nih.gov This might involve knocking out competing pathways or overexpressing key enzymes.

Regulatory Circuit Design: Implementing synthetic genetic circuits to dynamically control the expression of the biosynthetic genes, optimizing production and minimizing metabolic burden on the host cell. frontiersin.org

The integration of systems biology, which provides a comprehensive understanding of the host organism's physiology, will be crucial for the success of these engineering efforts. openaccessjournals.com By combining these advanced techniques, it may be possible to develop highly efficient and sustainable microbial cell factories for the production of Epiallobiotin and its derivatives, paving the way for their broader application in research and biotechnology.

Q & A

How can the PICOT framework be applied to formulate a research question on the biological activity of Epiallobiotin, (+/-)-?

  • Methodological Answer : To structure a focused research question, define:
  • P (Population): Target biological system (e.g., specific cell lines, enzyme pathways).
  • I (Intervention): Epiallobiotin administration (dosage, delivery method).
  • C (Comparison): Control groups (e.g., untreated samples, alternative biotin analogs).
  • O (Outcome): Measurable endpoints (e.g., binding affinity, metabolic inhibition).
  • T (Time): Duration of exposure (if temporally relevant).
    Example: In in vitro models of biotin-dependent enzymes (P), how does (+/-)-Epiallobiotin (I) compared to natural biotin (C) affect catalytic efficiency (O) over 24-hour incubation (T)? Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s rigor .

Q. What are the key considerations for designing reproducible synthesis protocols for Epiallobiotin, (+/-)-?

  • Methodological Answer :
  • Clearly document reaction conditions (solvents, catalysts, temperature) and purification methods (HPLC, chromatography).
  • Include characterization data (NMR, mass spectrometry) for both enantiomers to confirm stereochemical integrity.
  • Reference established protocols for analogous compounds and validate reproducibility through triplicate experiments.
  • Adhere to guidelines for experimental reporting, ensuring sufficient detail for replication (e.g., full spectral data in supplementary materials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for Epiallobiotin, (+/-)- across different biological systems?

  • Methodological Answer :
  • Conduct systematic literature reviews to identify confounding variables (e.g., assay conditions, enzyme isoforms).
  • Design comparative studies using standardized protocols (e.g., uniform buffer systems, kinetic assays) to isolate variables.
  • Apply meta-analysis techniques to reconcile discrepancies, emphasizing effect sizes and confidence intervals.
  • Use in silico modeling (docking studies, MD simulations) to predict binding interactions and validate experimentally .

Q. What statistical approaches are optimal for validating the purity and enantiomeric excess of synthesized Epiallobiotin, (+/-)-?

  • Methodological Answer :
  • Employ chiral HPLC or CE with UV/ECD detection for enantiomer quantification.
  • Apply non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal.
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons of purity across synthesis batches.
  • Report confidence intervals (95%) and p-values with adjustments for multiple comparisons to minimize Type I errors .

Q. How can interdisciplinary frameworks (e.g., PICO + FINER) enhance the translational relevance of Epiallobiotin, (+/-)- research?

  • Methodological Answer :
  • Integrate PICO with FINER to ensure questions are both clinically actionable (e.g., therapeutic potential in biotinidase deficiency) and methodologically robust.
  • Example: Is (+/-)-Epiallobiotin (I) more effective than standard biotin supplements (C) in improving neurological outcomes (O) in murine models of biotinidase deficiency (P) over 12 weeks (T)?
  • Collaborate with bioethicists to address ethical considerations in animal or human trials, ensuring compliance with institutional review protocols .

Methodological Guidance for Data Presentation

  • Tables : Include comparative data on binding constants, enantiomeric ratios, and kinetic parameters. Use footnotes to clarify experimental conditions.
  • Figures : Depict dose-response curves, chiral separation chromatograms, and structural models with atom numbering for clarity.
  • Supplementary Materials : Provide raw spectral data, statistical code, and detailed synthesis protocols to meet reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.